molecular formula C7H3ClF3N3 B1415787 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231674-10-3

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1415787
CAS No.: 2231674-10-3
M. Wt: 221.57 g/mol
InChI Key: ITJSTMWXIAQWKZ-UHFFFAOYSA-N
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Description

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a compound that features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl-diazirinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine typically involves the introduction of the trifluoromethyl-diazirinyl group onto a chloropyridine precursor. One common method involves the reaction of 3-chloro-5-iodopyridine with trifluoromethyl diazomethane under photolytic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The diazirinyl group can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves its ability to form reactive intermediates under specific conditions. The trifluoromethyl-diazirinyl group can generate a highly reactive carbene species upon exposure to UV light, which can then interact with various molecular targets. This property makes it useful in photoaffinity labeling, where it can covalently bind to proteins and other biomolecules, allowing for the study of their interactions and functions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a fluorine atom instead of the diazirinyl group.

    2,3-dichloro-5-(trifluoromethyl)pyridine: Another related compound with two chloro groups and a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl-diazirinyl group in 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine imparts unique reactivity, particularly in photoaffinity labeling applications. This makes it distinct from other similar compounds, which may not have the same ability to form reactive intermediates under UV light.

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSTMWXIAQWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 3
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 4
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 5
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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